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Compound of Interest

Compound Name: (Rac)-Tris-NTA

Cat. No.: B11934737 Get Quote

(Rac)-Tris-NTA Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals prevent and

troubleshoot non-specific binding during protein purification with (Rac)-Tris-NTA resins.

Troubleshooting Guide: Enhancing Purity and
Minimizing Non-Specific Binding
Non-specific binding of contaminating proteins is a common issue in affinity chromatography.

This guide addresses the primary causes and provides systematic solutions to enhance the

purity of your His-tagged protein.

Question: My purified protein sample contains multiple
contaminating bands on an SDS-PAGE gel. What is
causing this and how can I improve the purity?
Answer:

Contaminating bands are typically a result of non-specific interactions between host cell

proteins and the (Rac)-Tris-NTA resin. These interactions can be ionic, hydrophobic, or due to

weak affinity for the immobilized metal ions. The following strategies can be employed to

minimize this non-specific binding.
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1. Optimize Imidazole Concentration in Lysis and Wash Buffers

The most effective method to prevent non-specific binding is to include a low concentration of

imidazole in your lysis and wash buffers.[1][2][3] Imidazole will compete with weakly binding

proteins for sites on the resin, while the high affinity of the His-tag for the Tris-NTA will be

maintained.

Recommendation: Start by adding 10-20 mM imidazole to your lysis and wash buffers.[1]

This is generally sufficient to significantly reduce the binding of many common contaminants.

Optimization: The optimal imidazole concentration is protein-dependent. If you still observe

significant contamination, you can increase the imidazole concentration in the wash buffer

incrementally (e.g., 30 mM, 50 mM, up to 100 mM). Be aware that excessively high

concentrations of imidazole may lead to a decrease in the yield of your target protein. A

small-scale pilot experiment is recommended to determine the ideal balance between purity

and yield.

2. Adjust Salt Concentration to Disrupt Ionic Interactions

Non-specific binding can be mediated by electrostatic interactions between charged proteins

and the resin. Increasing the ionic strength of the buffers can help to disrupt these interactions.

Recommendation: Maintain a sodium chloride (NaCl) concentration of at least 300-500 mM

in all your buffers (lysis, wash, and elution).

For highly charged proteins: For proteins with a high isoelectric point (pI > 9) or those that

are known to interact with DNA/RNA, you can increase the NaCl concentration up to 1-2 M.

3. Incorporate Additives to Reduce Hydrophobic Interactions

If the contaminating proteins are binding to the resin matrix via hydrophobic interactions, the

addition of non-ionic detergents or other additives can be beneficial.

Detergents: Include 0.05-0.1% of Triton X-100 or Tween 20 in your buffers to reduce non-

specific hydrophobic binding. In some cases, concentrations up to 2% can be used.
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Glycerol/Ethanol: The addition of up to 50% glycerol or 20% ethanol can also help to

minimize hydrophobic interactions. Glycerol has the added benefit of stabilizing many

proteins.

4. Use Reducing Agents for Cysteine-Rich Proteins

Contaminants can sometimes co-purify with your target protein because they are linked via

disulfide bonds.

Recommendation: Add a reducing agent to your lysis buffer. For Ni-NTA based resins, it is

recommended to use up to 20 mM β-mercaptoethanol (BME).

Caution: Avoid using dithiothreitol (DTT) as it is a stronger reducing agent and can strip the

Ni2+ ions from the resin, leading to a brown coloration and reduced binding capacity.

5. Match Resin Volume to Protein Expression Level

Using an excessive amount of resin can provide more sites for low-affinity, non-specific binding.

Recommendation: Adjust the amount of (Rac)-Tris-NTA resin to the expected yield of your

His-tagged protein. This will reduce the binding of background proteins with low affinity.

Summary of Recommended Buffer Additives
The following table provides a summary of the recommended concentration ranges for various

additives to prevent non-specific binding. The optimal concentration for each should be

empirically determined for your specific protein.
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Additive Lysis Buffer Wash Buffer Elution Buffer Purpose

Imidazole 10-20 mM 20-100 mM >250 mM

Reduces non-

specific binding

of low-affinity

proteins.

NaCl
300-500 mM (up

to 2 M)

300-500 mM (up

to 2 M)
300-500 mM

Disrupts non-

specific ionic

interactions.

Non-ionic

Detergents
0.05-2% 0.05-2% 0.05-2%

Reduces non-

specific

hydrophobic

interactions.

Glycerol up to 50% up to 50% up to 50%

Reduces

hydrophobic

interactions and

stabilizes

proteins.

β-

mercaptoethanol
up to 20 mM - -

Reduces

disulfide bonds

between

proteins.

Experimental Protocols
Protocol 1: Standard Purification of a 6xHis-Tagged
Protein
This protocol provides a starting point for the purification of a His-tagged protein under native

conditions.

Buffer Preparation: Prepare Lysis, Wash, and Elution buffers according to the

recommendations in the table above. A good starting point would be:

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole.
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Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole.

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or other

appropriate methods.

Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the

supernatant.

Binding: Add the clarified lysate to the equilibrated (Rac)-Tris-NTA resin and incubate with

gentle mixing for 1 hour at 4°C.

Washing:

Load the resin-lysate mixture onto a column.

Wash the resin with 10-20 column volumes of Wash Buffer.

Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer. Collect the

eluate in fractions.

Analysis: Analyze the collected fractions by SDS-PAGE to check for purity and yield.

Protocol 2: Optimization of Imidazole Concentration
To find the optimal imidazole concentration for your wash buffer, you can perform a small-scale

purification with varying imidazole concentrations.

Prepare several small aliquots of your clarified lysate.

Equilibrate small amounts of (Rac)-Tris-NTA resin for each aliquot.

Perform the binding step as described above.

Prepare a series of Wash Buffers with increasing imidazole concentrations (e.g., 20 mM, 40

mM, 60 mM, 80 mM, 100 mM).

Wash each resin aliquot with one of the prepared Wash Buffers.
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Elute the protein from each aliquot using the standard Elution Buffer.

Analyze the eluted fractions from each condition on an SDS-PAGE gel to identify the

imidazole concentration that provides the best purity without significantly compromising yield.
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Start:
Contaminating bands

in eluate

Is imidazole (10-20 mM)
in lysis/wash buffer?

Add 10-20 mM imidazole
to lysis and wash buffers

No

Have you tried increasing
wash imidazole concentration?

Yes

Increase imidazole in wash
buffer (e.g., 30-100 mM)

No

Is NaCl concentration
>= 300 mM?

Yes

Increase NaCl to 300-500 mM
(or higher for charged proteins)

No

Are there hydrophobic
contaminants suspected?

Yes

Add non-ionic detergent
(0.1-2%) or glycerol (20-50%)

Yes

Purity Improved

No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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